REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([S:12][CH2:13][CH3:14])=[N:8][CH:9]=[N:10][CH:11]=1)=[O:5])C.[OH-].[K+].Cl>C1COCC1>[CH2:13]([S:12][C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:11][N:10]=[CH:9][N:8]=1)[CH3:14] |f:1.2|
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Name
|
4-ethylsulfanylpyrimidine-5-carboxylic acid ethyl ester
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NC=NC1)SCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
neutralized, then the mixture was concentrated under reduced pressure, and THF
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid was further added to the reaction mixture
|
Type
|
FILTRATION
|
Details
|
the precipitated crystal was filtered
|
Type
|
WASH
|
Details
|
The resulting solid was washed with water and n-hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)SC1=NC=NC=C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.89 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |